ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate
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Overview
Description
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is a heterocyclic compound that features a furan ring, an amino group, and a formohydrazido group
Mechanism of Action
Target of Action
Furan derivatives are commonly used in the synthesis of biologically active compounds that exhibit antibacterial, antitumor, and tuberculostatic action .
Mode of Action
It’s known that furan derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Furan derivatives are known to be involved in various biological processes .
Result of Action
Furan derivatives are known to exhibit antibacterial, antitumor, and tuberculostatic action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate typically involves the condensation of ethyl acetoacetate with furan-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product. The reaction can be summarized as follows:
Condensation Reaction: Ethyl acetoacetate reacts with furan-2-carbaldehyde in the presence of hydrazine hydrate.
Reaction Conditions: Reflux in ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines and hydrazides.
Substitution: The amino and formohydrazido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of furan derivatives with various functional groups.
Reduction: Formation of amines and hydrazides.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar structure but with a cyano group instead of an amino group.
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
Ethyl 2-furanacrylate: A related ester with a furan ring.
Uniqueness
Ethyl (2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate is unique due to the presence of both an amino group and a formohydrazido group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (Z)-3-amino-3-[2-(furan-2-carbonyl)hydrazinyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-2-16-9(14)6-8(11)12-13-10(15)7-4-3-5-17-7/h3-6,12H,2,11H2,1H3,(H,13,15)/b8-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPPGGNTWZVCPN-VURMDHGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NNC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/N)\NNC(=O)C1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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